Rabeprazole-d3 Sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

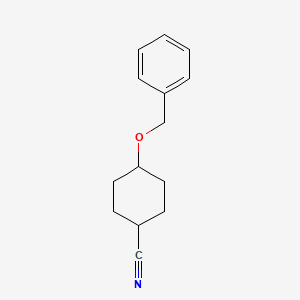

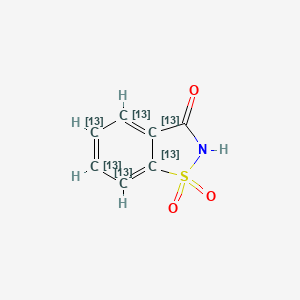

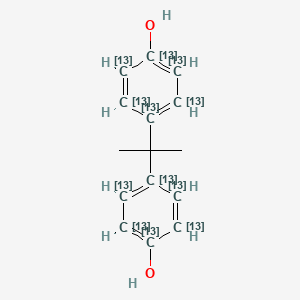

Rabeprazole-d3 Sulfide is a compound with the molecular formula C18H21N3O2S . It is a derivative of Rabeprazole, which is a commonly prescribed proton pump inhibitor used to treat conditions involving excessive stomach acid .

Synthesis Analysis

Rabeprazole-d3 Sulfide is an important imidazole compound, which is not only a precursor of rabeprazole synthesis, but is also one of the main metabolites of rabeprazole in vivo . A study has shown that Cunninghamella blakesleeana 3.970 exhibited the best biotransformation abilities among seven strains of filamentous fungi. The metabolite is O-demethylation rabeprazole sulfide .Molecular Structure Analysis

The molecular structure of Rabeprazole-d3 Sulfide includes a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecular weight of the compound is 346.5 g/mol .Chemical Reactions Analysis

Rabeprazole-d3 Sulfide is a derivative of Rabeprazole, which induces gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) .Physical And Chemical Properties Analysis

Rabeprazole-d3 Sulfide has a molecular weight of 346.5 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 8 .科学的研究の応用

Biotransformation Studies

Rabeprazole-d3 Sulfide: is used in biotransformation studies to explore potential metabolites. Researchers have utilized filamentous fungi like Cunninghamella blakesleeana to screen for biotransformation abilities. These studies help in understanding the metabolic pathways and potential biologically active metabolites that could lead to the development of new therapeutic agents .

Synthesis of Proton Pump Inhibitors

This compound serves as an essential intermediate in the synthesis of Rabeprazole , a proton pump inhibitor widely used for treating gastric acid secretion disorders. The sulfide group in Rabeprazole-d3 Sulfide is a key moiety that undergoes further chemical transformations to produce the active drug .

Optimization of Pharmaceutical Production

Rabeprazole-d3 Sulfide is pivotal in optimizing pharmaceutical production processes. Continuous flow microreactors have been explored for the synthesis and extraction of Rabeprazole, with Rabeprazole-d3 Sulfide being a primary raw material. This approach aims to improve reaction efficiency and stability compared to traditional batch processes .

作用機序

Target of Action

Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Rabeprazole-d3 Sulfide is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Rabeprazole-d3 Sulfide is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, Rabeprazole-d3 Sulfide reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.

Pharmacokinetics

Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The primary result of Rabeprazole-d3 Sulfide’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole-d3 Sulfide is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy

Safety and Hazards

将来の方向性

Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Future research may focus on developing new formulations and delivery methods for Rabeprazole and its derivatives, including Rabeprazole-d3 Sulfide.

特性

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rabeprazole-d3 Sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)

![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)